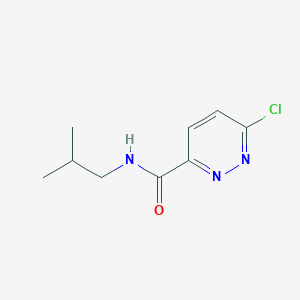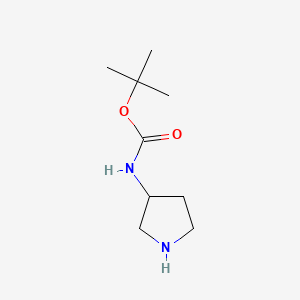
5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole" is a heterocyclic molecule that appears to be a part of a broader class of compounds with potential biological activities. The structure suggests the presence of multiple rings, including oxadiazole, thiazole, and pyrimidine, which are common in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves cyclo-condensation reactions. For instance, a class of [1,2,4]oxadiazolo[4,5-a]thiazolo[2,3-b]pyrimidin-9(10H)-ones was prepared by reacting nitrile oxide with thiazolo[3,2-a]pyrimidin-3-one derivatives, indicating the versatility of oxadiazole synthesis methods . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by cyclo-condensation of aceto hydrazide with carbon disulfide followed by S-alkylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques. For example, the structure of newly synthesized oxadiazole compounds is confirmed by IR, NMR, and mass spectrometry . The chemical shifts observed in NMR spectra, particularly in the 13C NMR of the oxadiazole ring, are crucial for determining the position of substitutions and confirming the structure of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives varies depending on the substituents and the reaction conditions. Alkylation reactions tend to occur at the sulfur atom, while aminomethylation and acylation preferentially take place at the nitrogen atom . These reactions are important for the functionalization of the oxadiazole core and could be relevant for further derivatization of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of a pyrimidinylthio moiety in 1,3,4-oxadiazoles and related compounds can lead to novel properties and potential biological activities . The anti-inflammatory activity of some oxadiazole derivatives has been reported, with certain compounds showing higher activity than acetylsalicylic acid . Additionally, antifungal and antibacterial activities have been observed for these compounds, suggesting a broad spectrum of potential pharmacological applications.
Applications De Recherche Scientifique
Synthesis and Characterization
A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized to explore their chemical properties and potential applications in scientific research. The synthesis involved cyclization processes and the structures were elucidated using spectral and analytical data, indicating the versatility of these compounds for further chemical modifications (El‐Sayed et al., 2008).
Antimicrobial Activity
Derivatives of 2-Methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle demonstrated significant antimicrobial activity against bacteria, mold, and yeast. This suggests their potential use as antimicrobial agents, highlighting the importance of such compounds in developing new therapeutic strategies (Tien et al., 2016).
Chemical Transformations
The compound "5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole" and its analogs are central to various chemical transformations, leading to the synthesis of novel heterocyclic compounds with potential biological activities. These transformations involve key reactions such as cyclization, which are essential for the development of new pharmaceuticals and materials (Žugelj et al., 2009).
Potential Anticancer Agents
Compounds with 1,3,4-oxadiazole moieties have been investigated for their potential anticancer activities. The synthesis of these compounds involves innovative chemical strategies, and their biological evaluation indicates a promising avenue for the development of new anticancer drugs (Redda & Gangapuram, 2007).
Antifungal Activity
Novel series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activity. These studies contribute to the search for new antifungal agents, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in treating fungal infections (Shelke et al., 2014).
Propriétés
IUPAC Name |
5-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-12-4-5-13(2)14(8-12)10-26-19-22-15(11-27-19)9-16-23-18(24-25-16)17-20-6-3-7-21-17/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNYXDSQAULLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

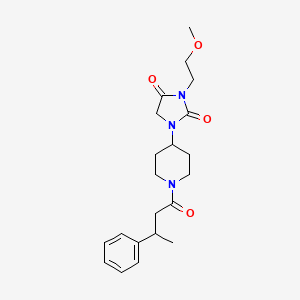
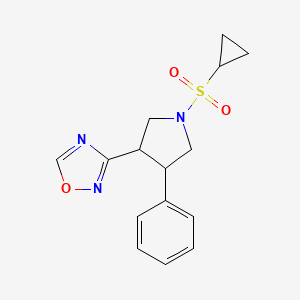
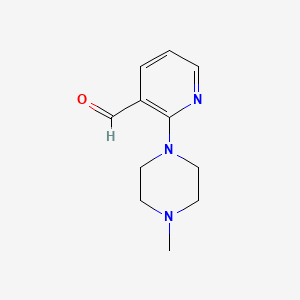
![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)

![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)
